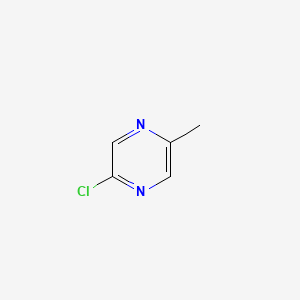

2-Chloro-5-methylpyrazine

Beschreibung

Overview of Pyrazine (B50134) Derivatives in Scientific Studies

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to numerous scientific fields. tandfonline.com They are prevalent in a variety of natural products and are recognized for their wide array of commercial applications. researchgate.net In academic research, these compounds are extensively studied for their pharmacological potential. researchgate.net Investigations have consistently shown that molecules incorporating a pyrazine ring can exhibit significant biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. nih.govmdpi.com

The structural framework of pyrazine is also highly valued in synthetic chemistry. It serves as a core component in the development of new materials and catalysts. tandfonline.com Furthermore, pyrazine derivatives are frequently employed in transition metal-catalyzed coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental processes in modern organic synthesis. researchgate.net The modification of natural products with pyrazine moieties has been shown to enhance pharmacodynamic activity while potentially reducing toxicity compared to the original compounds. mdpi.com

Significance of Halogenated Pyrazines in Chemical Synthesis and Research

Halogenated pyrazines—pyrazine rings substituted with one or more halogen atoms—are pivotal intermediates in chemical synthesis. cymitquimica.com The presence of a halogen atom, such as chlorine, significantly influences the electronic properties of the pyrazine ring, making it more susceptible to certain chemical transformations. nih.govrsc.org This electronic modification is particularly advantageous for facilitating transition metal-catalyzed cross-coupling reactions. rsc.org

These reactions, which include the Suzuki, Sonogashira, and Heck couplings, are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org They allow chemists to build intricate molecular architectures from simpler halogenated pyrazine precursors. The halogen acts as a versatile reactive site that can be readily displaced by a wide range of nucleophiles or coupled with other molecular fragments. This reactivity makes halogenated pyrazines indispensable building blocks for synthesizing a diverse range of products, from pharmaceuticals and agrochemicals to advanced materials for electronics. rsc.org For example, research into halogenated pyrazine-based chalcones has identified them as potential antimicrobial agents. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDAJECCWPYVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503972 | |

| Record name | 2-Chloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59303-10-5 | |

| Record name | 2-Chloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 5 Methylpyrazine

Precursor-Based Synthesis Strategies

Two prominent precursor-based strategies for the synthesis of 2-chloro-5-methylpyrazine involve the direct chlorination of 2-methylpyrazine (B48319) and the chemical modification of 3-methylpyridine (B133936) N-oxide. Each of these methodologies presents unique considerations regarding reaction conditions, regioselectivity, and potential hazards.

Synthesis from 2-Methylpyrazine via Chlorination

The direct chlorination of 2-methylpyrazine offers a straightforward approach to introducing a chlorine atom onto the pyrazine (B50134) ring. This method typically involves the reaction of 2-methylpyrazine with a chlorinating agent, most commonly chlorine gas.

The regioselectivity of the direct chlorination of 2-methylpyrazine is a critical aspect of this synthetic route. The pyrazine ring is an electron-deficient system, which generally makes electrophilic aromatic substitution reactions, such as chlorination, challenging. The presence of the methyl group, an activating group, and the two nitrogen atoms, which are deactivating, influences the position of chlorination.

Theoretical and experimental studies on the electrophilic substitution of similar heterocyclic compounds suggest that the position of chlorination is influenced by the stability of the intermediate carbocation (Wheland intermediate). For 2-methylpyrazine, electrophilic attack is most likely to occur at the carbon atoms most distant from the deactivating nitrogen atoms and activated by the methyl group. However, the reaction can potentially yield a mixture of isomers, including 2-chloro-3-methylpyrazine, this compound, and 2-chloro-6-methylpyrazine. Controlling the reaction conditions, such as temperature and catalyst, is crucial to favor the formation of the desired this compound isomer.

The use of chlorine gas in the synthesis of this compound presents several challenges and significant hazards. Chlorine gas is a highly toxic and corrosive substance that requires specialized handling and equipment to ensure the safety of personnel. njuajif.orgspecialgasinstruments.comacs.org

Key Hazards Associated with Chlorine Gas:

| Hazard | Description |

| Toxicity | Inhalation of chlorine gas can cause severe respiratory distress, pulmonary edema, and can be fatal at high concentrations. texas.gov |

| Corrosivity | Chlorine gas is highly corrosive, especially in the presence of moisture, and can damage equipment and cause chemical burns upon contact with skin or eyes. texas.gov |

| Reactivity | Chlorine gas is a strong oxidizing agent and can react explosively with flammable substances. texas.gov |

Challenges in the Chlorination Process:

The reaction between chlorine and pyrazine can be highly exothermic, leading to potential runaway reactions if not properly controlled. The process can also lead to the formation of multiple chlorinated byproducts, complicating the purification of the desired this compound. google.com

Due to these hazards and challenges, strict safety protocols must be implemented, including the use of well-ventilated areas, personal protective equipment, and continuous monitoring of the reaction. njuajif.orgspecialgasinstruments.comdenora.com

Synthesis from 3-Methylpyridine N-oxide via Phosphorus Oxychloride

An alternative and often preferred method for synthesizing chloro-substituted methylpyridines, which can be conceptually extended to the pyrazine analogue, involves the reaction of a pyridine (B92270) N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). This method is widely used for the preparation of 2-chloro-5-methylpyridine (B98176). google.comguidechem.com

The reaction proceeds through the activation of the N-oxide by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion. This method generally offers better regioselectivity compared to direct chlorination.

Optimizing the yield of 2-chloro-5-methylpyridine in this reaction involves careful control of several parameters, including the stoichiometry of the reactants, reaction temperature, and the use of additives.

| Parameter | Effect on Yield |

| Reactant Stoichiometry | A molar excess of phosphorus oxychloride is often used to ensure complete conversion of the N-oxide. epo.org |

| Temperature | The reaction is typically carried out at elevated temperatures, often under reflux conditions, to drive the reaction to completion. guidechem.com |

| Reaction Time | Sufficient reaction time is necessary to ensure the formation of the desired product and minimize the presence of unreacted starting material. |

For example, a described method for the preparation of 2-chloro-5-methylpyridine involves reacting 3-methylpyridine N-oxide with phosphorus oxychloride in the presence of triethylamine (B128534) and benzoyl chloride in a diluent, achieving a yield of 82.2%. guidechem.com

Synthesis from 2,3-Diethyl-5-methylpyrazine (B150936) via N-oxidation and Chlorinationresearchgate.net

Information regarding the synthesis of this compound (as opposed to 2-Chloro-5-methylpyridine) via the N-oxidation and chlorination of 2,3-Diethyl-5-methylpyrazine is not extensively detailed in the available literature. This pathway represents a distinct synthetic challenge, differing fundamentally from the pyridine-based syntheses discussed below.

Synthesis from 2-Oxo-5-methyl-5,6-dihalopiperidinegoogle.comdissertationtopic.netgoogle.com

A notable pathway for the synthesis of 2-chloro-5-methylpyridine involves a single-step process starting from a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate. google.comepo.org This method is presented as an advancement over multi-step processes that involve separate dehydrohalogenation and chlorination stages. google.com The core of this process is contacting the dihalo compound, such as 2-oxo-5-methyl-5,6-dichloropiperidine, with a chlorinating agent at elevated temperatures within a high-boiling-point solvent. epo.org This approach efficiently converts the piperidine (B6355638) ring into the desired aromatic pyridine structure in one step. google.com

The starting dihalo compound is itself derived from 5-methyl-3,4-dihydro-2(1H)-pyridone, which is halogenated using agents like chlorine or sulphuryl chloride to add halogen atoms across the double bond of the pyridone ring. epo.org

Utilization of Chlorinating Agents (e.g., Phosphorus Oxychloride, Phosgene)dissertationtopic.netgoogle.com

The choice of chlorinating agent is critical to the success of the conversion from 2-oxo-5-methyl-5,6-dihalopiperidine. Phosphorus oxychloride (POCl₃) and phosgene (B1210022) (COCl₂) are the preferred reagents for this transformation. google.comepo.org These agents facilitate both the dehydrohalogenation and the subsequent chlorination of the resulting 2-hydroxy-5-methyl-pyridine tautomer in a single pot. google.com

A stoichiometric excess of the chlorinating agent is typically employed, with up to a 70 mole % excess being noted. google.comepo.org For instance, when using a 50 mole % excess of phosphorus oxychloride, the reaction is maintained at an elevated temperature for a significant duration even after the addition is complete to ensure the reaction goes to completion. google.com While phosphorus oxychloride and phosgene are commonly cited, other chlorinating agents may also be used. epo.org

Role of High Boiling Solvents (e.g., Trichlorobenzene)google.comdissertationtopic.netgoogle.com

The reaction is conducted in a high boiling solvent to accommodate the required elevated temperatures, which typically range from 80°C to 130°C. google.comepo.org Trichlorobenzene, particularly 1,2,4-trichlorobenzene (B33124), is cited as a preferred solvent for this process. google.comepo.org The use of such a solvent ensures that the reaction mixture remains in the liquid phase and allows for effective heat transfer throughout the reaction period. For example, a solution of 2-oxo-5-methyl-5,6-dichloropiperidine in 1,2,4-trichlorobenzene is heated to 120°C, and the chlorinating agent is added over a period of 1 to 2 hours. The solution is then held at this temperature for an additional 5 to 6 hours. google.com The resulting solution of 2-chloro-5-methylpyridine in the high-boiling solvent can often be used directly in subsequent reaction steps, such as further chlorination. epo.org

Alternative Synthetic Routes and Process Innovations

Direct Chlorination of 3-Methyl-pyridine with Special Catalysts in Airlift Loop Reactorsgoogle.com

An alternative and innovative process involves the direct chlorination of 3-methyl-pyridine (also known as beta-picoline) to produce 2-chloro-5-methylpyridine. researchgate.net This method utilizes an airlift loop reactor and a special catalyst, such as palladium chloride, to achieve the desired transformation. researchgate.netgoogle.com The process involves reacting 3-methylpyridine with chlorine gas in a suitable solvent like carbon tetrachloride. google.comscispace.com The airlift loop reactor design facilitates an internal circulation flow, which is crucial for managing the reaction kinetics and heat transfer. researchgate.netgoogle.com This direct chlorination method is an important route as 3-methylpyridine is a readily available starting material. agropages.com

Impact of Reaction Temperature on Molar Yieldgoogle.com

Reaction temperature is a critical parameter that significantly influences the molar yield of 2-chloro-5-methylpyridine in the direct chlorination of 3-methyl-pyridine. Research investigating the effects of various process parameters found that temperature plays a key role in optimizing the yield. researchgate.net While specific data points correlating temperature directly to molar yield in the cited study are presented qualitatively, the investigation identified an optimum operation condition by adjusting temperature along with other variables like catalyst concentration and chlorine gas flowrate. researchgate.net Under these optimized conditions, an average molar yield of 60% for 2-chloro-5-methylpyridine was achieved. researchgate.net Another patent suggests a reaction temperature of 70-80°C before the introduction of chlorine gas, which is then carried out at a much lower temperature of -5 to 0°C. google.com This highlights the complex relationship between temperature and reaction outcome, requiring precise control to maximize the formation of the desired product.

Table of Reaction Conditions for Synthesis from 2-Oxo-5-methyl-5,6-dihalopiperidine

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Starting Material | 2-Oxo-5-methyl-5,6-dihalopiperidine | epo.org, google.com |

| Chlorinating Agents | Phosphorus oxychloride, Phosgene | epo.org, google.com |

| Solvent | High boiling solvent (e.g., Trichlorobenzene) | epo.org, google.com |

| Temperature | 80°C - 130°C | epo.org, google.com |

| Agent Stoichiometry | Up to 70 mole % excess | epo.org, google.com |

| Reaction Time | Several hours (e.g., 5-6 hours post-addition) | google.com |

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| This compound | C₅H₅ClN₂ | Target Compound (Subject) |

| 2-Chloro-5-methylpyridine | C₆H₆ClN | Target Compound (Article Focus) |

| 2,3-Diethyl-5-methylpyrazine | C₉H₁₄N₂ | Potential Precursor |

| 2-Oxo-5-methyl-5,6-dihalopiperidine | C₆H₈Cl₂NO | Starting Material |

| 2-Oxo-5-methyl-5,6-dichloropiperidine | C₆H₈Cl₂NO | Specific Starting Material |

| Phosphorus Oxychloride | POCl₃ | Chlorinating Agent |

| Phosgene | COCl₂ | Chlorinating Agent |

| Trichlorobenzene | C₆H₃Cl₃ | High Boiling Solvent |

| 3-Methyl-pyridine (beta-picoline) | C₆H₇N | Starting Material |

| 5-methyl-3,4-dihydro-2(1H)-pyridone | C₆H₉NO | Precursor |

| 2-hydroxy-5-methyl-pyridine | C₆H₇NO | Intermediate |

| Palladium chloride | PdCl₂ | Catalyst |

| Carbon tetrachloride | CCl₄ | Solvent |

| Chlorine | Cl₂ | Halogenating/Chlorinating Agent |

Optimization of Catalyst Molar Ratio

No studies detailing the optimization of catalyst molar ratios for the synthesis of this compound could be identified. Research on the catalytic synthesis of the precursor, 2-methylpyrazine, from ethylene (B1197577) diamine and propylene (B89431) glycol has explored the effects of different metal ratios in catalysts, such as Cr-promoted copper-based catalysts, but this does not extend to the subsequent chlorination step.

Influence of Reactant Concentration and Chlorine Gas Flow Rate

Specific data on how reactant concentration and chlorine gas flow rate influence the synthesis of this compound is not available. While the general principles of chlorination reactions suggest that these parameters are crucial for controlling reaction rate and selectivity, no dedicated studies have been published for this particular compound. General studies on gas chlorination show that increasing the flow rate of chlorine gas can increase the reaction rate up to a certain point, beyond which the effect becomes minor.

Formation via Cleavage and Derivatization of Pyrazine Rings

There is no available literature describing the formation of this compound through the cleavage and subsequent derivatization of more complex pyrazine ring systems. The common synthetic routes to pyrazine derivatives typically involve condensation reactions, ring closure, or direct functionalization of a pre-formed pyrazine ring. Direct chlorination of 2-methylpyrazine is a plausible synthetic route, but detailed studies are absent.

Mechanistic Studies of this compound Formation

Reaction Intermediates and Transition States

No mechanistic studies have been published that identify or characterize the reaction intermediates or transition states involved in the formation of this compound. Such studies are essential for understanding the reaction pathway, but this information is not present in the current body of scientific literature for this compound.

Kinetic and Thermodynamic Aspects of Synthesis

A search for the kinetic and thermodynamic data related to the synthesis of this compound yielded no results. Information regarding reaction rates, activation energies, and enthalpy of formation has not been determined or published. While general thermodynamic properties of some pyrazine derivatives like pyrazine-2-carboxylic acid have been investigated, this data is not transferable to the synthesis of the target compound.

Due to the absence of specific research on the synthesis and reaction mechanisms of this compound, it is not possible to provide the detailed, data-driven article as requested.

Chemical Reactivity and Derivatization of 2 Chloro 5 Methylpyrazine

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring facilitates the displacement of the chlorine atom at the C-2 position by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the pyrazine core. rsc.org These reactions typically proceed via an addition-elimination mechanism.

One common method for synthesizing substituted pyrazines involves the reaction of chloropyrazines with nucleophiles such as amines, alkoxides, and thiols. rsc.org For instance, chloropyrazines have been shown to react with sodium methoxide (B1231860), sodium benzyl (B1604629) oxide, and sodium benzyl sulphide to yield the corresponding substituted products. rsc.org

2-Chloro-5-methylpyrazine can be converted to 2-Hydrazino-5-methylpyrazine through a nucleophilic substitution reaction with hydrazine (B178648) hydrate. angenechemical.comchembk.com In this process, the hydrazine molecule acts as the nucleophile, displacing the chloride ion from the pyrazine ring.

The synthesis is generally achieved by reacting 2-chloropyrazine (B57796) with hydrazine under alkaline conditions. chembk.com While specific reaction conditions for the 5-methyl derivative are not extensively detailed in the provided literature, the general method for chloropyrazines is applicable. The resulting 2-Hydrazino-5-methylpyrazine is a valuable building block for synthesizing more complex heterocyclic systems, such as pyrazolo[3,4-b]pyrazines, through condensation reactions. researchgate.net

| Reaction | Reactants | Product | Conditions | Reference |

| Hydrazinolysis | 2-Chloropyrazine, Hydrazine | Pyrazine,2-chloro-5-hydrazinyl- | Alkaline conditions | chembk.com |

A key derivatization of this compound is its conversion to 2-Amino-5-methylpyrazine. This transformation is a nucleophilic aromatic substitution where ammonia (B1221849) acts as the nucleophile. The reaction is typically carried out by treating this compound with aqueous ammonia in a high-pressure autoclave. google.comgoogle.com This method, however, can be challenging for large-scale industrial production due to the high pressure and temperature requirements. google.com

Other nucleophiles can also be employed to create a range of substituted pyrazine derivatives. For example, refluxing 2-chloro-3-isobutyl-6-methylpyrazine with sodium methoxide in methanol (B129727) yields the corresponding 2-methoxy derivative. rsc.org These substitution reactions highlight the utility of chloropyrazines as precursors to a wide array of functionalized molecules.

| Reactant | Nucleophile | Product | Conditions | Reference |

| This compound | Ammonia water | 2-Amino-5-methylpyrazine | High-pressure autoclave | google.comgoogle.com |

| 2-Chloro-3-isobutyl-6-methylpyrazine | Sodium methoxide | 2-Methoxy-3-isobutyl-6-methylpyrazine | Reflux in methanol | rsc.org |

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. The chlorine substituent serves as a leaving group, enabling coupling with various partners.

Palladium catalysts are widely used for cross-coupling reactions involving chloropyrazines. clockss.org These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allow for the introduction of aryl, heteroaryl, alkyl, and amino groups. uwindsor.ca The efficiency of these couplings often depends on the choice of ligands, with bidentate phosphine (B1218219) ligands like Xantphos being crucial for achieving high yields in some cases. researchgate.netrsc.org

In a general catalytic cycle for a palladium-catalyzed cross-coupling reaction, the process involves oxidative addition of the chloropyrazine to a Pd(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. uwindsor.ca 3,6-Dialkyl-2-chloropyrazines have been successfully coupled with various π-electron-rich aromatic heterocycles like furan, thiophene, and pyrroles in the presence of a palladium catalyst. clockss.org

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Pyrazine, Organoboron Compound | Pd(0) complex (e.g., Pd(PPh₃)₄) | Aryl/Alkenyl-substituted Pyrazine | uwindsor.ca |

| Heteroaryl Coupling | 3,6-Dialkyl-2-chloropyrazine, Aromatic Heterocycle | Tetrakis(triphenylphosphine)palladium(0) | Heteroaryl-substituted Pyrazine | clockss.org |

| C-N Coupling | 2-Chloropyrimidine, Amide | Pd catalyst, Xantphos ligand | 2-(N-acylamino)pyrimidine | researchgate.net |

While palladium is the most common catalyst, other transition metals like copper and nickel can also mediate cross-coupling reactions of halogenated pyrazines. Copper-catalyzed reactions, often referred to as Ullmann condensations, are a classic method for forming carbon-heteroatom bonds. For instance, a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand has been used to couple 2-chloro-3-iodo-5-methylpyrazine with sodium bromide under microwave irradiation.

Copper catalysts are also effective in promoting C-N bond formation. beilstein-journals.org Furthermore, metal vanadates have been investigated as catalysts for the ammoxidation of 2-methylpyrazine (B48319) to 2-cyanopyrazine, demonstrating the utility of other metal-based systems in transforming pyrazine derivatives. researchgate.net

| Reaction Type | Reactants | Catalyst System | Conditions | Yield | Reference |

| Ullmann Reaction | 2-Chloro-3-iodo-5-methylpyrazine, NaBr | CuI (10 mol%), 1,10-Phenanthroline | DMF, 150°C (microwave), 30 min | 68% |

Electrophilic Aromatic Substitution Reactions

Pyrazine is an electron-deficient aromatic ring, which makes it generally resistant to electrophilic aromatic substitution reactions that are common for benzene (B151609) and other electron-rich aromatic systems. doi.orgminia.edu.eg The presence of two deactivating nitrogen atoms makes the ring less nucleophilic.

However, the presence of activating groups, such as the methyl group in this compound, can facilitate electrophilic attack. A notable example is the direct bromination of this compound. This reaction proceeds via electrophilic aromatic substitution, where bromine (Br₂) or N-Bromosuccinimide (NBS) is used as the bromine source. The bromine atom is directed to the position para to the activating methyl group (the C-3 position). This regioselectivity is influenced by the electronic and steric effects of the substituents already on the ring.

| Reaction | Reactants | Solvent | Temperature | Yield | Reference |

| Direct Bromination | This compound, Br₂ | Dichloromethane (DCM) | 0–5°C | 65-78% |

Oxidation and Reduction Reactions

The chemical behavior of this compound is characterized by the reactivity of its substituted pyrazine ring. Both the methyl group and the chlorine atom are susceptible to a variety of transformations, including oxidation and reduction, which allow for the synthesis of diverse derivatives. Oxidation reactions can target the methyl group, while reduction can affect the chloro substituent.

A significant transformation of this compound involves the oxidation of its methyl group to a carboxylic acid. This reaction yields 5-chloropyrazine-2-carboxylic acid, a valuable intermediate in the synthesis of more complex molecules. However, much of the documented research focuses on the oxidation of the related compound, 2,5-dimethylpyrazine (B89654), to 5-methylpyrazine-2-carboxylic acid. google.comchemicalbook.com This process provides valuable insights into the oxidation of methyl groups on the pyrazine ring.

Potassium permanganate (B83412) (KMnO₄) is a commonly employed oxidizing agent for converting the methyl group of pyrazine derivatives into a carboxylic acid. google.com The reaction is typically carried out in an aqueous solution, and the conditions can be controlled to favor the desired product. For instance, the oxidation of 2,5-dimethylpyrazine using KMnO₄ can be performed in the presence of an inhibitor, such as a protonic solvent like water, alcohol, or carboxylic acid, to manage the reaction's exothermicity and improve selectivity. google.com The reaction temperature is generally maintained between 30°C and 100°C. google.com While effective, the use of KMnO₄ can lead to the formation of byproducts like 2,5-dicarboxypyrazine and generates significant amounts of manganese dioxide (MnO₂) waste. epo.org

Other oxidizing agents, such as hydrogen peroxide (H₂O₂) and chromium trioxide, have also been mentioned for the oxidation of alkyl groups on pyrazine rings. smolecule.com Electrochemical oxidation on nickel oxide-hydroxide (NiO(OH)) anodes presents an alternative method that can offer high yields and conversions with fewer waste disposal issues. epo.org

Table 1: Oxidizing Agents for Methyl Group Oxidation on Pyrazine Rings

| Oxidizing Agent | Substrate Example | Product | Key Conditions | Reference(s) |

| Potassium Permanganate (KMnO₄) | 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | 30-100°C, presence of inhibitor | google.com |

| Hydrogen Peroxide (H₂O₂) | This compound | 2-Chloro-5-pyrazinecarboxylic acid | Acidic or basic conditions | |

| Ceric Ammonium Nitrate | 2-Methylpyrazine | 2-Pyrazinecarboxaldehyde | 20-40°C in acetic acid | google.com |

| Electrochemical (NiO(OH) anode) | 2,5-Dimethylpyrazine derivatives | 2-Methyl-5-pyrazinoic acid | 20-90°C, basic solution | epo.org |

The oxidation of a methyl group on an aromatic ring, such as the pyrazine ring, by a strong oxidizing agent like KMnO₄ is understood to proceed through a series of intermediate steps. While direct, detailed mechanistic studies on this compound are not extensively available in the provided search results, the general pathway for alkylarene oxidation can be inferred.

The initial step likely involves the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a benzyl-like radical intermediate. This radical is stabilized by the pyrazine ring. Subsequent oxidation steps would convert the methyl group first to a hydroxymethyl group (-CH₂OH), then to an aldehyde group (-CHO), and finally to the carboxylic acid group (-COOH).

The proposed pathway for the formation of pyrazine derivatives from α-aminocarbonyl compounds involves an initial condensation to a dihydropyrazine (B8608421), which then undergoes aromatization through an oxidation step. researchgate.net This indicates that the pyrazine ring itself is relatively stable under these oxidative conditions, allowing for the selective functionalization of the side chain.

Oxidation of Methyl Group to Carboxylic Acid (e.g., 5-Methylpyrazine-2-carboxylic acid)

Reactions Leading to Novel Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex heterocyclic systems. The reactive chloro and methyl groups allow for various cyclization and condensation reactions. For instance, derivatives of this compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more elaborate molecules. google.com

Furthermore, the derivatization of the methyl group can lead to the formation of new rings. For example, the synthesis of arglecin (B1197012) involved the derivatization of the methyl group at position 6 of a pyrazine ring into a nitroguanidino substituent, which was part of a multi-step synthesis of a new heterocyclic structure. rsc.org While not directly involving this compound, this demonstrates the potential of the methyl group as a handle for constructing novel heterocyclic frameworks.

The reaction of 2,5-bis(chloromethyl)pyrazine (B3354308) with sodium alkoxide has been shown to yield not only the expected substitution product but also an unexpected 2-dialkoxymethyl-5-methylpyrazine, showcasing the potential for rearrangement and the formation of different functional groups that could lead to new heterocyclic systems. researchgate.net

Chiral Derivatization and Stereoselective Transformations

The development of chiral derivatives from this compound is an area of interest for creating stereochemically defined molecules. While specific examples of chiral derivatization directly on this compound are not prevalent in the provided search results, the principles can be applied. Chiral derivatizing agents can be used to introduce a stereocenter into the molecule. sigmaaldrich.com

Recent advancements in catalysis have enabled the enantioselective dearomatization of pyrazines, providing a route to chiral C-substituted piperazines. nih.gov This type of transformation, although demonstrated on pyrazine itself, suggests that similar methodologies could potentially be developed for substituted pyrazines like this compound. Such a reaction would create chiral dihydropyrazine products that can be further manipulated to form optically active C-substituted piperazines and 1,2-diamines. nih.gov

Stereoselective transformations are crucial in the synthesis of complex natural products and pharmaceuticals. For example, the stereoselective formation of six-membered nitrogen heterocycles has been achieved through the aza-annulation of β-enamino amide substrates. researchgate.net While not a direct reaction of this compound, these strategies highlight the potential for developing stereoselective reactions involving pyrazine derivatives.

Applications of 2 Chloro 5 Methylpyrazine in Advanced Organic Synthesis

Building Block in Pharmaceutical Intermediate Synthesis

2-Chloro-5-methylpyrazine serves as a fundamental starting material in the synthesis of numerous pharmaceutical intermediates, which are subsequently elaborated into active pharmaceutical ingredients (APIs). The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures.

Precursor for 2-Amino-5-methylpyrazine in Pharmaceutical Production

One of the most significant applications of this compound is its role as a precursor in the synthesis of 2-Amino-5-methylpyrazine. This amino-substituted pyrazine (B50134) is a key intermediate in the production of several pharmaceuticals. The conversion of this compound to 2-Amino-5-methylpyrazine is typically achieved through a nucleophilic aromatic substitution reaction with ammonia (B1221849) or an ammonia equivalent. This reaction is often carried out under pressure and at elevated temperatures. tuwien.ac.atresearchgate.net

The resulting 2-Amino-5-methylpyrazine is a critical component in the synthesis of various drugs, where the amino group provides a handle for further chemical modifications, such as amide bond formation.

Synthesis of Anti-diabetic and Hypolipidemic Agents (e.g., Glipizide, Acipimox)

This compound is indirectly involved in the synthesis of important drugs like Glipizide, an anti-diabetic agent, and Acipimox, a hypolipidemic agent. The syntheses of these compounds often proceed through a common intermediate, 5-methylpyrazine-2-carboxylic acid. wikipedia.orgscispace.comchemicalbook.com While not a direct reaction, this compound can be converted to this key carboxylic acid derivative through various synthetic routes, including cyanation followed by hydrolysis.

Acipimox Synthesis: Acipimox, a nicotinic acid derivative used to lower cholesterol and triglyceride levels, also has a pyrazine core. mdpi.comelsevierpure.comgoogle.comwikipedia.org Its synthesis involves the oxidation of 5-methylpyrazine-2-carboxylic acid. wikipedia.orgchemicalbook.com The structural integrity of the pyrazine ring is crucial for the pharmacological activity of Acipimox. herts.ac.uk

Role in Agrochemical Synthesis

In the field of agrochemicals, pyrazine and pyridine (B92270) derivatives are of immense importance. While this compound is a valuable building block, it is important to note the role of its structural analog, 2-chloro-5-methylpyridine (B98176), in the synthesis of several key agrochemicals. The substitution of a nitrogen atom in the pyrazine ring with a carbon atom to form a pyridine ring significantly influences the biological activity of the resulting compounds.

Intermediate for Herbicidal Compounds (e.g., Fluazifop-butyl)

The herbicide Fluazifop-butyl is a post-emergence herbicide used to control grass weeds. researchgate.netpmarketresearch.comcornell.edu Its synthesis involves the use of a pyridine-based intermediate. Specifically, 2-chloro-5-trifluoromethylpyridine is a key precursor. wikipedia.orgthegoodscentscompany.com This intermediate can be prepared from 2-chloro-5-methylpyridine through a trifluoromethylation reaction. epo.orgreading.ac.uk The synthesis of Fluazifop-butyl highlights the importance of halogenated and substituted pyridine rings in the development of effective herbicides. nih.gov

Table 1: Key Intermediates in Fluazifop-butyl Synthesis

| Intermediate | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Chloro-5-methylpyridine | C6H6ClN | Starting material for trifluoromethylation |

| 2-Chloro-5-trifluoromethylpyridine | C6H3ClF3N | Key precursor for coupling reaction |

Precursor for Neonicotinoid Insecticides

Neonicotinoid insecticides are a major class of crop protection agents. The synthesis of many neonicotinoids, such as imidacloprid, relies heavily on the 2-chloro-5-methylpyridine scaffold. This pyridine derivative serves as a crucial building block for constructing the core structure of these insecticides. The chlorine atom at the 2-position and the methyl group at the 5-position are strategically important for the subsequent chemical transformations that lead to the final insecticidal molecules.

Synthesis of Flavor and Fragrance Compounds

Pyrazine derivatives are well-known for their significant contribution to the aroma and flavor of many foods and beverages, often being formed during the Maillard reaction. These compounds are responsible for a wide range of desirable sensory attributes, including nutty, roasted, and toasted notes. tuwien.ac.atresearchgate.netresearchgate.net

While direct examples of this compound being used as a precursor for specific commercial flavor and fragrance compounds are not extensively documented in publicly available literature, its chemical structure suggests its potential as a versatile intermediate in this field. The reactive chloro group can be substituted with various nucleophiles, such as thiols or alcohols, to generate a diverse library of substituted pyrazines. These new derivatives could possess unique and desirable organoleptic properties.

The synthesis of alkylpyrazines, which are important flavor compounds, often involves the condensation of diamines with dicarbonyl compounds. thegoodscentscompany.com However, the functionalization of a pre-formed pyrazine ring, such as that in this compound, offers an alternative and potentially more controlled route to novel flavor and fragrance molecules. For instance, the displacement of the chlorine atom with an alkoxy group could lead to the formation of methoxypyrazines, a class of compounds known for their potent green and earthy aromas.

Table 2: Potential Flavor and Fragrance Precursor Applications

| Precursor | Potential Reaction | Resulting Compound Class | Potential Aroma Profile |

|---|---|---|---|

| This compound | Nucleophilic substitution with alcohols | Alkoxypyrazines | Green, earthy, bell pepper |

| This compound | Nucleophilic substitution with thiols | Thiazolylpyrazines | Roasted, nutty, meaty |

Development of Novel Polymeric Materials

The development of novel polymeric materials often relies on the creative use of functionalized monomers to impart specific electronic, optical, and physical properties to the resulting polymer. The pyrazine moiety, being an electron-deficient aromatic system, is an attractive building block for n-type semiconducting polymers. The incorporation of this compound into a polymer backbone could be achieved through several modern polymerization techniques.

The chlorine atom on the pyrazine ring can act as a leaving group in palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization (DArP). These methods are powerful tools for constructing the carbon-carbon bonds that form the backbone of conjugated polymers. For instance, in a Stille coupling reaction, this compound could be reacted with an organotin reagent in the presence of a palladium catalyst. Similarly, in a Suzuki coupling, it could be coupled with a boronic acid or ester derivative.

The methyl group on the pyrazine ring can also influence the properties of the resulting polymer. It can enhance solubility, which is often a challenge in the processing of rigid conjugated polymers, and can also affect the polymer's morphology in the solid state, which in turn influences its electronic properties.

The table below summarizes potential cross-coupling reactions where this compound could serve as a monomer.

| Polymerization Method | Co-monomer | Catalyst System | Potential Polymer Backbone |

| Stille Coupling | Distannyl derivative of an aromatic compound (e.g., thiophene, fluorene) | Palladium complex (e.g., Pd(PPh₃)₄) | Alternating copolymer of methylpyrazine and the aromatic unit |

| Suzuki Coupling | Diboronic acid or ester derivative of an aromatic compound | Palladium complex (e.g., Pd(dppf)Cl₂) and a base | Alternating copolymer of methylpyrazine and the aromatic unit |

| Direct Arylation Polymerization (DArP) | Aromatic compound with active C-H bonds (e.g., thiophene) | Palladium catalyst and a ligand | Alternating copolymer of methylpyrazine and the aromatic unit |

Research on analogous pyrazine-containing polymers has demonstrated that the inclusion of the pyrazine ring can lead to materials with desirable properties for electronic applications. These polymers often exhibit good thermal stability and tunable electronic energy levels. The electron-withdrawing nature of the pyrazine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for n-type charge transport.

The hypothetical properties of a polymer derived from this compound, based on findings for similar pyrazine-based polymers, are outlined below.

| Property | Anticipated Characteristic | Rationale based on Analogous Polymers |

| Solubility | Moderate to good in organic solvents | The methyl group can disrupt intermolecular packing, enhancing solubility. |

| Thermal Stability | High | Aromatic heterocyclic backbones generally exhibit good thermal stability. |

| Electronic Properties | n-type or ambipolar semiconductor | The electron-deficient pyrazine ring promotes electron transport. |

| Optical Properties | Absorption and emission in the visible to near-infrared range | The extent of conjugation in the polymer backbone determines the optical bandgap. |

Applications in Material Science

The unique electronic characteristics of pyrazine-based polymers make them highly promising for a range of applications in material science, particularly in the field of organic electronics. The ability to fine-tune their properties through chemical modification, such as the introduction of methyl groups via monomers like this compound, allows for the tailoring of materials for specific devices.

One of the most significant potential applications for polymers containing pyrazine units is in Organic Field-Effect Transistors (OFETs) . In an OFET, a semiconducting polymer layer is responsible for charge transport. The incorporation of electron-deficient pyrazine rings can enhance electron mobility, making these materials suitable for n-channel or ambipolar transistors, which are crucial components for complementary logic circuits. Research has shown that the planarity of the polymer backbone, which can be influenced by intramolecular non-covalent interactions involving the pyrazine nitrogen atoms, is critical for efficient charge transport. rsc.orgcanada.ca

Another key area is in Organic Solar Cells (OSCs) . In OSCs, a blend of donor and acceptor materials is used to absorb light and generate charge. Pyrazine-based polymers can function as either the donor or the acceptor material, depending on their energy levels. Their strong absorption of light and good charge transport properties are advantageous for achieving high power conversion efficiencies. Low-cost polymer donors incorporating pyrazine units have been developed, demonstrating the potential for economically viable solar energy conversion. rsc.org

Furthermore, the luminescent properties of some pyrazine-containing conjugated polymers suggest their potential use in Organic Light-Emitting Diodes (OLEDs) . By carefully designing the polymer structure, it is possible to achieve emission in different colors, which is essential for display and lighting applications.

The table below highlights the performance of some reported pyrazine-based polymers in various material science applications.

| Polymer Type | Application | Key Performance Metric |

| Diketopyrrolopyrrole-Pyrazine Copolymer | OFET | Charge mobility of 0.27 cm²/Vs |

| Pyrazine-Thiophene-Benzodithiophene Copolymer (PQ1) | OSC | Power conversion efficiency of 15.82% acs.org |

| Non-fused Pyrazine-based Polymer (PPz-T) | OSC | Power conversion efficiency of 16.16% rsc.org |

| Water-Soluble Pyrazine-Based Polymer | Fluorescent Sensor | Enhanced photoluminescence intensity acs.org |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Methylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-chloro-5-methylpyrazine, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the two nitrogen atoms in the pyrazine (B50134) ring and the chlorine substituent.

The proton on carbon 3 (H3) is adjacent to the electronegative chlorine atom and a nitrogen atom, causing it to be the most deshielded (downfield) signal. The proton on carbon 6 (H6) is adjacent to a nitrogen atom and the methyl-substituted carbon, placing it at a slightly higher field. The methyl group protons are the most shielded and appear furthest upfield. The aromatic protons are expected to appear as singlets or very finely split doublets due to small long-range couplings.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 8.40 - 8.50 | Singlet (s) |

| H6 | 8.25 - 8.35 | Singlet (s) |

| CH₃ | 2.50 - 2.60 | Singlet (s) |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound will display five signals, one for each of the five carbon atoms in the molecule. The chemical shifts are primarily dictated by the hybridization and the electronic environment of each carbon.

The carbon atom bonded to the chlorine (C2) is expected to be the most deshielded due to the combined electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. The other ring carbons (C3, C5, and C6) will also have significant downfield shifts due to the influence of the ring nitrogens. The methyl carbon (C-CH₃) will be the most shielded carbon, appearing at the highest field.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 151 - 153 |

| C3 | 143 - 145 |

| C5 | 148 - 150 |

| C6 | 141 - 143 |

| CH₃ | 20 - 22 |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for confirming structural assignments by revealing connectivity between protons and carbons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, the HSQC spectrum would show three cross-peaks:

A correlation between the H3 signal and the C3 signal.

A correlation between the H6 signal and the C6 signal.

A correlation between the methyl proton signal and the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. These correlations are crucial for piecing together the molecular structure and, critically, for differentiating between isomers. Expected key HMBC correlations for this compound would include:

The methyl protons showing correlations to C5 and C6.

The H3 proton showing correlations to C2 and C5.

The H6 proton showing correlations to C2 and C5.

Distinguishing between constitutional isomers like this compound and 2-chloro-6-methylpyrazine can be challenging with 1D NMR alone. However, long-range heteronuclear correlation experiments, particularly those involving nitrogen (¹⁵N), provide a definitive solution. uobasrah.edu.iq The key lies in the differing long-range coupling pathways between protons and the two distinct nitrogen atoms in the pyrazine ring. uobasrah.edu.iq

In This compound , the following key long-range correlations in an ¹H-¹⁵N HMBC spectrum would be expected:

The H6 proton would show a correlation to the N1 nitrogen.

The H3 proton would show a correlation to the N4 nitrogen.

The methyl protons would show a correlation to the N4 nitrogen.

Conversely, in the isomeric 2-chloro-6-methylpyrazine :

The methyl protons would show a correlation to the N1 nitrogen.

The H3 and H5 protons would both show correlations to the N4 nitrogen.

These distinct correlation patterns provide an unambiguous method for assigning the correct isomeric structure. uobasrah.edu.iq

Long-range ¹H-¹⁵N heteronuclear shift correlation experiments are powerful tools for characterizing nitrogen-containing heterocycles, even at natural ¹⁵N abundance (0.37%). uobasrah.edu.iq Despite the low sensitivity of the ¹⁵N nucleus, modern inverse-detected pulse sequences like ¹H-¹⁵N HMBC make these experiments feasible for routine structural analysis. uobasrah.edu.iq

This technique is particularly valuable for establishing the substitution pattern on heterocyclic rings. uobasrah.edu.iq As demonstrated in the differentiation of this compound and its isomer, the two- and three-bond couplings (²JNH and ³JNH) between protons and ring nitrogens are unique to a specific arrangement of substituents. uobasrah.edu.iq By observing the correlation between the methyl protons and N4, and not N1, the structure can be definitively confirmed as this compound. This method avoids the ambiguity that can sometimes arise from ¹H-¹³C HMBC alone, especially in highly symmetric or electronically complex ring systems.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.

For this compound (C₅H₅ClN₂), the molecular weight is 128.56 g/mol . The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit two peaks:

m/z 128 : Corresponding to the molecule containing the ³⁵Cl isotope.

m/z 130 : Corresponding to the molecule containing the ³⁷Cl isotope, with an intensity approximately one-third of the m/z 128 peak.

The fragmentation pattern would likely involve the following characteristic losses:

Loss of a chlorine radical (·Cl) : Resulting in a fragment ion at m/z 93.

Loss of hydrogen cyanide (HCN) : A common fragmentation pathway for nitrogen heterocycles, leading to a fragment ion from the M⁺˙ or subsequent fragments.

Loss of a methyl radical (·CH₃) : Leading to a fragment at m/z 113.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

| 128/130 | [M]⁺˙ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 93 | [M - Cl]⁺ |

Elucidation of Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), which is an energetically unstable radical cation. chemguide.co.ukwikipedia.org

The molecular formula of this compound is C₅H₅ClN₂. Its molecular weight is 128.56 g/mol . apolloscientific.co.uk In the mass spectrum, the peak corresponding to the intact molecular ion (M⁺) would appear at a mass-to-charge ratio (m/z) of 128. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁵Cl (≈75%) and ³⁷Cl (≈25%) isotopes, the spectrum will display a characteristic pattern with the M⁺ peak (containing ³⁵Cl) at m/z 128 and an M+2 peak (containing ³⁷Cl) at m/z 130, with a relative intensity ratio of approximately 3:1.

The unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, likely fragmentation pathways include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 93.

Loss of a methyl radical (•CH₃): This cleavage would produce a fragment ion at m/z 113.

Cleavage of the pyrazine ring: A common fragmentation pathway for pyrazines involves the loss of hydrogen cyanide (HCN), which would lead to fragment ions at various lower m/z values.

The analysis of these fragments, particularly the molecular ion and its isotopic pattern, allows for the confident elucidation of the molecular formula and provides strong evidence for the compound's structure.

| Ion Type | Proposed Fragment | Calculated m/z | Notes |

| Molecular Ion [M]⁺ | [C₅H₅³⁵ClN₂]⁺ | 128 | Corresponds to the molecular weight. |

| Isotope Peak [M+2]⁺ | [C₅H₅³⁷ClN₂]⁺ | 130 | Characteristic of a monochlorinated compound. |

| Fragment Ion | [M - Cl]⁺ | 93 | Resulting from the loss of a chlorine radical. |

| Fragment Ion | [M - CH₃]⁺ | 113 | Resulting from the loss of a methyl radical. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the presence of these groups. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the vibrations of the pyrazine ring and its substituents.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3000 - 3100 | Vibrations of the C-H bonds on the pyrazine ring. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Vibrations of the C-H bonds in the methyl group. |

| C=N and C=C Stretching | 1400 - 1600 | Ring stretching vibrations characteristic of the aromatic pyrazine core. |

| C-H Bending (in-plane) | 1000 - 1300 | Bending of the ring C-H bonds within the plane of the ring. |

| C-H Bending (out-of-plane) | 750 - 950 | Bending of the ring C-H bonds out of the plane of the ring. |

| C-Cl Stretching | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |

Vibrational Analysis of Pyrazine Ring and Substituent Effects

The vibrational spectrum of the parent pyrazine molecule is well-characterized. dtic.mil The introduction of substituents, such as a chloro group and a methyl group, alters the electronic distribution and mass of the ring system, leading to predictable shifts in the vibrational frequencies.

Substituent Effects: The chlorine atom is an electron-withdrawing group, which can influence the bond strengths within the pyrazine ring. The methyl group is an electron-donating group. These opposing electronic effects can lead to complex shifts in the ring's stretching and bending frequencies compared to unsubstituted pyrazine. ijsdr.org

Ring Vibrations: The characteristic stretching vibrations of the pyrazine ring, typically observed in the 1400-1600 cm⁻¹ region, are sensitive to substitution. mahendrapublications.com For instance, studies on substituted azines show that aromatic C=C stretching vibrations are seen around 1500 and 1450 cm⁻¹. ijsdr.org

C-H Vibrations: The positions of the C-H in-plane and out-of-plane bending modes are diagnostic of the substitution pattern on the aromatic ring. The specific pattern of absorption bands in the 750-950 cm⁻¹ region can help confirm the relative positions of the substituents.

Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each vibrational mode, providing a comprehensive understanding of the molecule's structure. mahendrapublications.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While specific crystallographic data for this compound is not widely published, the structure can be inferred from studies on the parent pyrazine molecule and other derivatives. Unsubstituted pyrazine has a planar molecular structure. researchgate.net It is expected that this compound would also possess a largely planar pyrazine ring.

A crystallographic study would precisely determine:

The C-C, C-N, C-Cl, and C-C(H₃) bond lengths and the internal angles of the pyrazine ring.

The planarity of the pyrazine ring and the orientation of the substituents relative to the ring.

The packing arrangement of the molecules in the crystal, revealing any significant intermolecular interactions such as π-π stacking or halogen bonding.

Such data is crucial for understanding the solid-state properties of the material and for structure-based drug design if the compound is used as a pharmaceutical intermediate. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrazine exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The pyrazine ring acts as a chromophore, the part of the molecule responsible for absorbing UV-Vis light.

The spectrum of this compound is expected to show absorptions typical of a substituted pyrazine.

π→π Transitions:* These are typically high-energy transitions resulting in strong absorption bands at shorter wavelengths (e.g., below 300 nm).

n→π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atoms. They are lower in energy, resulting in weaker absorption bands at longer wavelengths.

The chloro and methyl groups act as auxochromes, modifying the absorption profile of the pyrazine chromophore. Their presence can cause a shift in the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can alter the intensity of the absorption bands.

Elemental Analysis for Purity Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. For a pure sample of this compound (C₅H₅ClN₂), the experimentally determined percentages of carbon, hydrogen, chlorine, and nitrogen should closely match the theoretically calculated values. This comparison serves as a critical verification of the sample's purity and empirical formula. who.intresearchgate.net

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 46.72% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.92% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 27.58% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.79% |

| Total | 128.562 | 100.00% |

A significant deviation between the experimental results and these theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Methylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties by solving the Schrödinger equation. For a molecule such as 2-chloro-5-methylpyrazine, these methods provide deep insights into its geometry and electronic structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. In studies involving pyrazine (B50134) derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-31G(d) is a common and reliable approach for these calculations. ijournalse.org

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound until a minimum on the potential energy surface is located. This optimized structure represents the most probable conformation of the molecule in the gas phase. From this calculation, precise structural parameters can be obtained. Furthermore, frequency calculations are typically performed at the same level of theory to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to derive force fields for vibrational analysis.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | N1-C2 | ~1.33 Å |

| Bond Length | C5-C(H3) | ~1.51 Å |

| Bond Angle | N1-C2-Cl | ~115.5° |

| Bond Angle | C4-C5-C6 | ~118.0° |

| Dihedral Angle | C6-N1-C2-C3 | ~0.0° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions and are often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ijournalse.org These energies are calculated using the same DFT methods employed for geometry optimization.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -7.5 | Electron-donating capacity |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 | Chemical reactivity and stability |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

Even without experimental data, the potential biological activities of a compound can be estimated using predictive software based on its chemical structure. Tools like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a query molecule and compare it to a large database of compounds with experimentally confirmed biological activities. The software then provides a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). This approach is valuable for initial screening and identifying potential therapeutic applications for novel or under-investigated compounds.

| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

|---|---|---|

| Antifungal | 0.655 | 0.012 |

| Kinase Inhibitor | 0.580 | 0.045 |

| Antitubercular | 0.510 | 0.021 |

| Anti-inflammatory | 0.475 | 0.088 |

| CYP450 Substrate | 0.420 | 0.150 |

QSPR models correlate physicochemical properties, such as the odor threshold of pyrazines, with calculated structural features known as molecular descriptors. ijournalse.org For this compound, a wide range of descriptors can be calculated from its 2D and 3D structures. These include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices describing molecular branching and shape.

Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Hydrophobicity Descriptors: LogP (partition coefficient).

These descriptors are then used as independent variables in statistical methods, such as Multiple Linear Regression (MLR), to build a model that can predict a specific property. For example, a QSPR model for the odor threshold (expressed as log(1/t)) of pyrazines might take the form:

log(1/t) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Such models help identify which molecular properties are most influential for a given activity or characteristic. ijournalse.org

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 128.56 g/mol |

| Hydrophobicity | XLogP3 (Predicted) | ~1.1 |

| Quantum-Chemical | Dipole Moment | ~2.5 - 3.0 D |

| Quantum-Chemical | HOMO-LUMO Gap | ~5.5 - 6.5 eV |

| Topological | Topological Polar Surface Area (TPSA) | ~25.7 Ų |

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The primary goal is to predict the binding mode and affinity, which is often expressed as a scoring function or binding energy (e.g., in kcal/mol).

The process involves preparing the 3D structures of both the ligand and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site. The most favorable poses are ranked based on a scoring function that estimates the strength of the interaction. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues.

Virtual screening is an extension of this process where large libraries of chemical compounds are computationally docked against a protein target to identify potential "hits" that are predicted to bind strongly. This method is a cost-effective way to narrow down candidates for experimental testing in drug discovery. While no specific docking studies focusing solely on this compound are prominent, its structure could be screened against various therapeutic targets, such as kinases or proteases, where heterocyclic scaffolds are common.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| PIM-1 Kinase (Hypothetical) | -6.5 | Val52, Leu104, Asp167 | Hydrophobic, Hydrogen Bond |

| SARS-CoV-2 Mpro (Hypothetical) | -5.8 | His41, Met165, Glu166 | Hydrophobic, Pi-Alkyl |

| DNA Gyrase (Hypothetical) | -6.1 | Asp73, Gly77, Arg76 | Hydrogen Bond, Electrostatic |

Ligand-Receptor Interaction Analysis

Ligand-receptor interaction analysis is a cornerstone of computational chemistry and molecular biology, essential for understanding how a molecule (the ligand), such as this compound, might interact with a biological target, typically a protein (the receptor). nih.govnih.gov This analysis is fundamental in fields like drug discovery for predicting the binding affinity and mode of action of a compound. nih.gov

The primary goal is to identify and characterize the non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com Computational tools, such as molecular docking programs, are used to predict the preferred orientation of a ligand when bound to a receptor, generating a binding pose. mdpi.com

Following docking, more sophisticated software is used to analyze the resulting complex. mdpi.com These tools can visualize and quantify the specific atomic interactions between the ligand and the amino acid residues of the receptor's binding site. Understanding these interactions provides critical insights into the specificity and strength of the binding. nih.gov For a molecule like this compound, such an analysis would map how its chlorine atom, nitrogen atoms, and methyl group contribute to binding within a hypothetical receptor pocket.

Interactive Table: Illustrative Ligand-Receptor Interaction Data

This table illustrates the type of data generated from a ligand-receptor interaction analysis. The data shown is hypothetical and not based on specific experimental results for this compound.

| Ligand Atom/Group | Receptor Residue (Example) | Interaction Type | Distance (Å) |

| Pyrazine N1 | TYR 123 | Hydrogen Bond | 2.9 |

| Pyrazine N4 | SER 88 | Hydrogen Bond | 3.1 |

| Chlorine (Cl) | LEU 45 | Halogen Bond | 3.2 |

| Methyl Group | ILE 42, VAL 90 | Hydrophobic | 3.8 - 4.5 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov An MD simulation provides a detailed view of the dynamic behavior of a system, offering insights that are not available from static models. nih.govmdpi.com For a compound like this compound, MD simulations could be used to study its behavior in different environments (e.g., in water or bound to a receptor).

The simulation process involves calculating the forces between atoms and using Newton's equations of motion to model their subsequent movements over short time steps. mdpi.com By running the simulation for a sufficient duration (from nanoseconds to microseconds), it is possible to observe important molecular events, such as conformational changes, ligand binding and unbinding, and the stability of a ligand-receptor complex. acs.orgsemanticscholar.org

In the context of drug discovery, MD simulations are invaluable for:

Assessing Binding Stability: Evaluating how stable the predicted binding pose of a ligand is over time. mdpi.com

Exploring Conformational Space: Understanding the flexibility of both the ligand and the receptor, which can reveal alternative binding modes or cryptic binding sites. nih.govacs.org

Calculating Binding Free Energies: Estimating the affinity of a ligand for its receptor with greater accuracy than docking alone. acs.org

A specific MD simulation study for this compound would provide crucial information on its dynamic interactions and stability within a biological target.

Interactive Table: Typical Parameters from a Molecular Dynamics Simulation

This table shows typical parameters and outputs from an MD simulation. The values are for illustrative purposes only.

| Parameter | Description | Typical Value/Output |

| Simulation Time | The total duration of the simulated event. | 100 nanoseconds |

| System Size | The total number of atoms in the simulation box. | ~50,000 atoms |

| RMSD | Root Mean Square Deviation, measures the stability of the ligand's position. | Plot over time |

| RMSF | Root Mean Square Fluctuation, measures the flexibility of individual atoms/residues. | Plot per residue |

| Interaction Energy | The calculated energy of interaction between the ligand and receptor. | -50 to -100 kJ/mol |

Computational Studies on Reaction Mechanisms

Computational studies on reaction mechanisms use quantum mechanics and other theoretical methods to model the step-by-step process of a chemical reaction at the atomic level. ijrpr.com These studies are critical for understanding how reactants are converted into products, identifying transient intermediates, and determining the energy barriers that control the reaction rate. nih.govscielo.br

For a molecule such as this compound, computational analysis could elucidate the mechanisms of its synthesis or its reactivity in further chemical transformations. Key aspects investigated include:

Reaction Pathways: Mapping the potential energy surface to identify the most likely path from reactants to products. ijrpr.com

Transition States: Locating the highest energy structure along the reaction pathway (the transition state), the geometry of which is crucial for understanding reactivity.

Activation Energies: Calculating the energy difference between the reactants and the transition state, which determines the speed of the reaction. ijrpr.com

Techniques like Density Functional Theory (DFT) are commonly employed to provide a high level of accuracy in these calculations. ijrpr.com Such studies offer predictive power, allowing chemists to optimize reaction conditions, improve yields, and design novel synthetic routes. scielo.brrsc.org

Biological and Pharmacological Research Involving 2 Chloro 5 Methylpyrazine Derivatives

Antimicrobial Activities

The antimicrobial potential of pyrazine (B50134) derivatives has been a significant area of study. Research into derivatives of 2-Chloro-5-methylpyrazine has explored their efficacy against various microbial pathogens.

Antibacterial Properties

While broad research into pyrazine derivatives has revealed antibacterial potential, specific studies focusing on derivatives of this compound are not extensively documented in the current body of scientific literature. General studies on related pyrazine compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazine-2-carbohydrazide (B1222964) derivatives have demonstrated potent activity against selected strains. nih.gov However, direct evidence linking a broad spectrum of antibacterial properties specifically to this compound derivatives remains a subject for future investigation.

Antifungal Properties

Investigations into the antifungal properties of pyrazine derivatives have shown promise. For example, 2-ethyl-5-methylpyrazine, a related compound, has demonstrated significant antifungal activity against Ceratocystis fimbriata, the pathogen responsible for black spot disease in sweet potatoes. nih.gov At a concentration of 50 μL/plate, it achieved a 100% inhibition of mycelial growth. nih.gov While these findings are encouraging for the broader class of methylpyrazine compounds, dedicated research into the specific antifungal activities of this compound derivatives is needed to establish their efficacy.

Antimycobacterial Activity

Derivatives of 5-chloropyrazine-2-carboxamide, which are structurally related to this compound, have been the subject of significant antimycobacterial research. These compounds have shown notable activity against various Mycobacterium species.

A series of N-benzyl-5-chloropyrazine-2-carboxamides demonstrated activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) comparable to the first-line drug pyrazinamide (B1679903) (12.5-25 μg/mL). bohrium.com Notably, some of these derivatives also showed activity against Mycobacterium kansasii, a species that is naturally resistant to pyrazinamide. bohrium.com

Furthermore, a study of thirty 5-chloro-N-phenylpyrazine-2-carboxamides revealed that most compounds exhibited significant activity against M. tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL. nih.govnih.govresearchgate.net The compound 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit all tested strains, including M. tuberculosis, M. kansasii, and M. avium. nih.govnih.gov

Table 1: Antimycobacterial Activity of Selected 5-Chloropyrazine-2-carboxamide Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 |